6-Amino-4-(aminomethyl)pyridine-2-carbonitrile
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Overview
Description
6-Amino-4-(aminomethyl)pyridine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(aminomethyl)pyridine-2-carbonitrile typically involves multicomponent reactions. One common method is the condensation of 2-cyanopyridine with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of magnetically recoverable catalysts has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(aminomethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Amine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
6-Amino-4-(aminomethyl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Amino-4-(aminomethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: By interacting with these targets, the compound can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Known for its use as a fluorescent sensor and in photopolymerization processes.
2-Amino-5-cyanopyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Cyanopyridine: A precursor in the synthesis of various pyridine derivatives.
Uniqueness
6-Amino-4-(aminomethyl)pyridine-2-carbonitrile stands out due to its dual amino groups, which provide unique reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6-amino-4-(aminomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4/c8-3-5-1-6(4-9)11-7(10)2-5/h1-2H,3,8H2,(H2,10,11) |
InChI Key |
WMHBYIDHTTXFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)N)CN |
Origin of Product |
United States |
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